molecular formula C12H14FN3O3 B3978744 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine

1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine

Cat. No. B3978744
M. Wt: 267.26 g/mol
InChI Key: OQNVGEQCXHXBMG-UHFFFAOYSA-N
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Description

1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine (ANFP) is a chemical compound that belongs to the class of piperazine derivatives. ANFP has been synthesized and studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

The exact mechanism of action of 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine may work by inhibiting bacterial cell wall synthesis or by interfering with DNA replication.

Biochemical And Physiological Effects

1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine has been found to have minimal toxicity and is generally considered safe for use in scientific research. However, studies have shown that 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine can cause DNA damage in certain cell lines.

Advantages And Limitations For Lab Experiments

1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize and has been found to have antimicrobial properties. However, 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine has limitations as well. It has been found to be unstable in certain conditions and can be difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine. One area of interest is the development of 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine-based antibiotics. Another potential application is the use of 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine as a fluorescent probe for detecting DNA damage. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine and its potential side effects.

Scientific Research Applications

1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and can be used as a potential antibiotic. 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

1-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)11-3-2-10(13)8-12(11)16(18)19/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVGEQCXHXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(4-fluoro-2-nitrophenyl)piperazine

Synthesis routes and methods

Procedure details

To a solution of 1-acetylpiperazine (20 g) in acetonitrile (50 ml) were added 2,5-difluoronitrobenzene (25 g) and potassium carbonate (22 g) and the mixture was refluxed under heating at room temperature for 4.5 hr. The reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a red oil. The oil was crystallized from ethyl acetate-isopropyl ether to give the title compound (36 g) as a red solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.